![molecular formula C19H30O3Si B14285865 tert-Butyltris[(pent-4-yn-1-yl)oxy]silane CAS No. 137594-53-7](/img/structure/B14285865.png)
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three pent-4-yn-1-yloxy groups and one tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyltris[(pent-4-yn-1-yl)oxy]silane typically involves the reaction of tert-butyltrichlorosilane with pent-4-yn-1-ol in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silanol, which subsequently undergoes condensation to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The silicon-oxygen bonds can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., Grignard reagents) are used.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Potential use in the development of bioactive molecules and as a tool for studying biological processes.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tert-Butyltris[(pent-4-yn-1-yl)oxy]silane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The molecular targets and pathways depend on the specific reactions and applications. For example, in drug delivery, the compound’s ability to form stable complexes with therapeutic agents can enhance their bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethyl(pent-4-yn-1-yloxy)silane
- Di-tert-butylsilane
- tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane is unique due to its three alkyne groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound for various synthetic applications compared to similar compounds that may have fewer reactive sites or different functional groups.
Propriétés
Numéro CAS |
137594-53-7 |
|---|---|
Formule moléculaire |
C19H30O3Si |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
tert-butyl-tris(pent-4-ynoxy)silane |
InChI |
InChI=1S/C19H30O3Si/c1-7-10-13-16-20-23(19(4,5)6,21-17-14-11-8-2)22-18-15-12-9-3/h1-3H,10-18H2,4-6H3 |
Clé InChI |
JNFTZFZTJHXZOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](OCCCC#C)(OCCCC#C)OCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


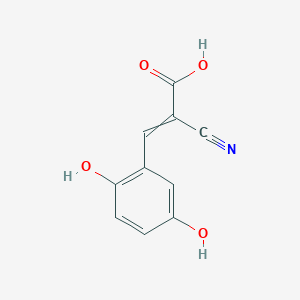
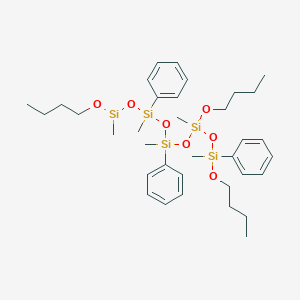
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)

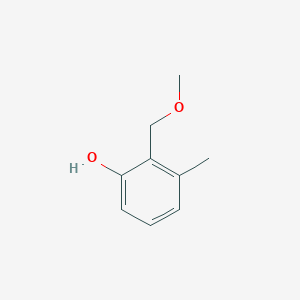
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
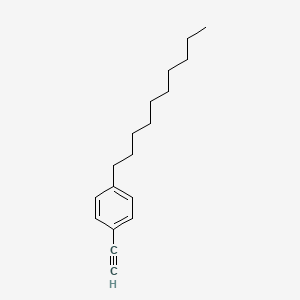
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)

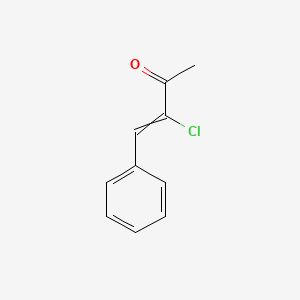
![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)

![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
